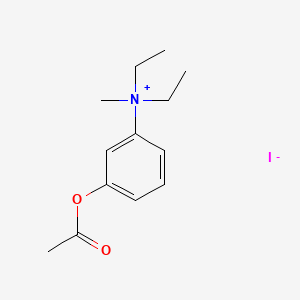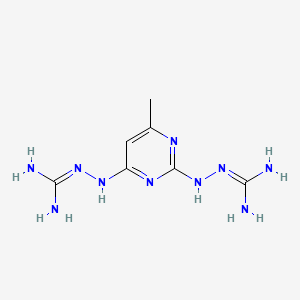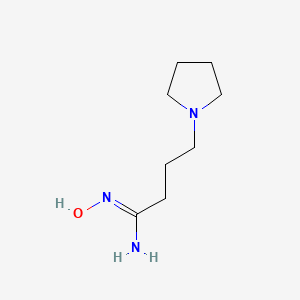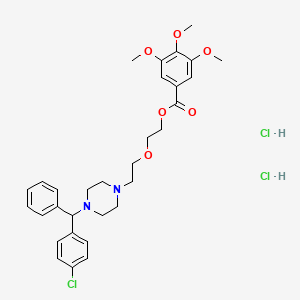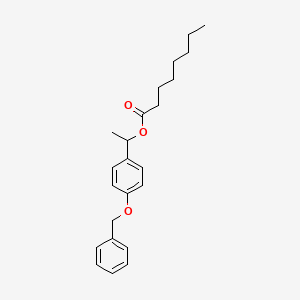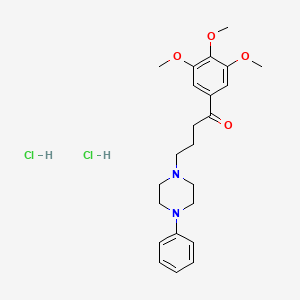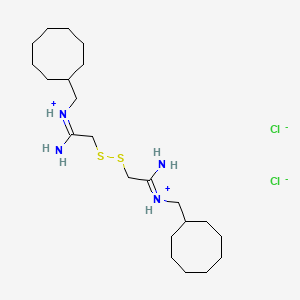
2,2'-Dithiobis(N-cyclooctylmethylacetamidine) dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Dithiobis(N-cyclooctylmethylacetamidine) dihydrochloride is a chemical compound with the molecular formula C22H42N4S2.2Cl-H and a molecular weight of 499.72 . This compound is characterized by the presence of two acetamidine groups linked by a disulfide bond, with cyclooctylmethyl substituents. It is primarily used in scientific research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-cyclooctylmethylacetamidine) dihydrochloride typically involves the reaction of N-cyclooctylmethylacetamidine with a disulfide compound under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the disulfide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes the purification of the final product through crystallization or other separation techniques to obtain the dihydrochloride salt form .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Dithiobis(N-cyclooctylmethylacetamidine) dihydrochloride undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT).
Substitution: The acetamidine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted acetamidine derivatives.
Aplicaciones Científicas De Investigación
2,2’-Dithiobis(N-cyclooctylmethylacetamidine) dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving disulfide bonds.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2,2’-Dithiobis(N-cyclooctylmethylacetamidine) dihydrochloride involves the interaction with molecular targets that contain disulfide bonds. The compound can modulate the redox state of these targets, thereby affecting their function. This modulation can influence various biological pathways, including those involved in cellular signaling and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Dithiobis(N-cycloheptylmethylacetamidine) dihydrochloride: Similar structure but with cycloheptyl instead of cyclooctyl groups.
2,2’-Dithiobis(pyridine N-oxide): Contains pyridine N-oxide groups instead of acetamidine.
Uniqueness
2,2’-Dithiobis(N-cyclooctylmethylacetamidine) dihydrochloride is unique due to its specific cyclooctylmethyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
40284-21-7 |
|---|---|
Fórmula molecular |
C22H44Cl2N4S2 |
Peso molecular |
499.6 g/mol |
Nombre IUPAC |
[1-amino-2-[[2-amino-2-(cyclooctylmethylazaniumylidene)ethyl]disulfanyl]ethylidene]-(cyclooctylmethyl)azanium;dichloride |
InChI |
InChI=1S/C22H42N4S2.2ClH/c23-21(25-15-19-11-7-3-1-4-8-12-19)17-27-28-18-22(24)26-16-20-13-9-5-2-6-10-14-20;;/h19-20H,1-18H2,(H2,23,25)(H2,24,26);2*1H |
Clave InChI |
NQXRQSRTZHDMKI-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CCC1)C[NH+]=C(CSSCC(=[NH+]CC2CCCCCCC2)N)N.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


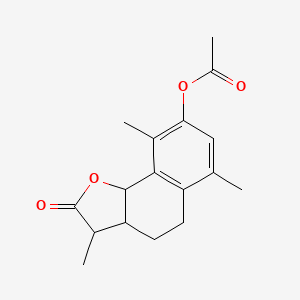
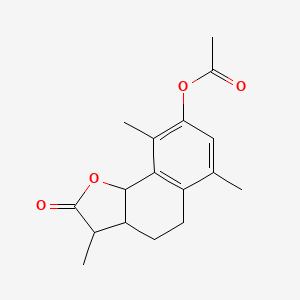
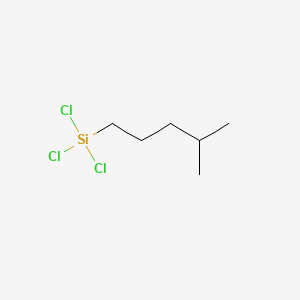
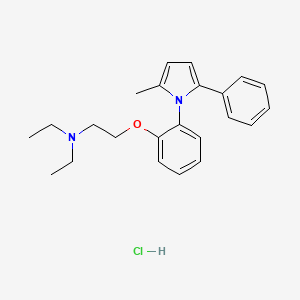
![4-[(3R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13735229.png)


